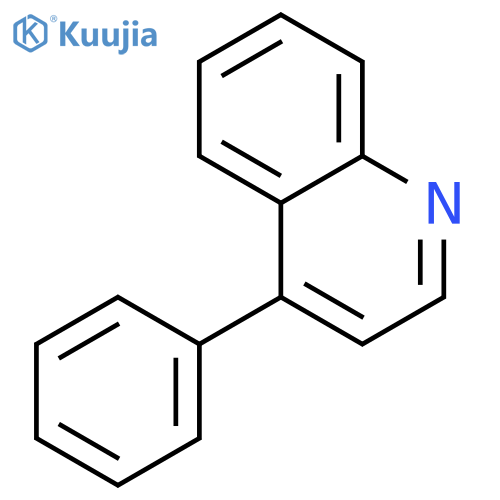

Cas no 605-03-8 (4-Phenylquinoline)

4-Phenylquinoline 化学的及び物理的性質

名前と識別子

-

- 4-Phenylquinoline

- Quinoline, 4-phenyl-

- DS-18130

- SB71718

- SCHEMBL35327

- MFCD13689220

- 4-phenyl-quinoline

- 605-03-8

- DTXSID90334785

- AKOS015998658

- CS-0156410

- LOCUXGFHUYBUHF-UHFFFAOYSA-N

- L10115

- SY335544

-

- MDL: MFCD13689220

- インチ: InChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H

- InChIKey: LOCUXGFHUYBUHF-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)=CC=NC3=CC=CC=C13

計算された属性

- せいみつぶんしりょう: 205.08900

- どういたいしつりょう: 205.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- 密度みつど: 1.127

- ゆうかいてん: 61-62 ºC

- ふってん: 353 ºC

- フラッシュポイント: 154 ºC

- 屈折率: 1.6550 (estimate)

- PSA: 12.89000

- LogP: 3.90180

4-Phenylquinoline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Phenylquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Phenylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB325-50mg |

4-Phenylquinoline |

605-03-8 | 95+% | 50mg |

273.0CNY | 2021-07-12 | |

| abcr | AB527944-250 mg |

4-Phenylquinoline; . |

605-03-8 | 250MG |

€184.00 | 2022-03-01 | ||

| Alichem | A189007508-10g |

4-Phenylquinoline |

605-03-8 | 95% | 10g |

$1431.00 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P99460-250mg |

4-Phenylquinoline |

605-03-8 | 95% | 250mg |

¥747.0 | 2024-07-19 | |

| Fluorochem | 210582-250mg |

4-Phenylquinoline |

605-03-8 | 95% | 250mg |

£78.00 | 2022-03-01 | |

| Chemenu | CM132419-10g |

4-phenylquinoline |

605-03-8 | 95% | 10g |

$1262 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB325-100mg |

4-Phenylquinoline |

605-03-8 | 95+% | 100mg |

493CNY | 2021-05-08 | |

| Alichem | A189007508-1g |

4-Phenylquinoline |

605-03-8 | 95% | 1g |

$300.00 | 2023-09-01 | |

| abcr | AB527944-250mg |

4-Phenylquinoline; . |

605-03-8 | 250mg |

€226.40 | 2024-08-02 | ||

| A2B Chem LLC | AG69415-1g |

4-Phenylquinoline |

605-03-8 | 95% | 1g |

$193.00 | 2024-04-19 |

4-Phenylquinoline 関連文献

-

Jie Liu,Min Wang,Laiqiang Li,Lei Wang Green Chem. 2021 23 4733

-

Babita Tanwar,Dinesh Kumar,Asim Kumar,Md. Imam Ansari,Mohammad Mohsin Qadri,Maulikkumar D. Vaja,Madhulika Singh,Asit K. Chakraborti New J. Chem. 2015 39 9824

-

Dinesh Kumar,Asim Kumar,Mohammad Mohsin Qadri,Md. Imam Ansari,Abhishek Gautam,Asit K. Chakraborti RSC Adv. 2015 5 2920

-

Guoliang Liu,Jiarui Qian,Jing Hua,Feng Cai,Xia Li,Lei Liu Org. Biomol. Chem. 2016 14 1147

-

Jingxin Wang,Liqi Li,Ying Guo,Shengyu Li,Shutao Wang,Ying Li,Yuan Zhang Org. Biomol. Chem. 2020 18 8179

-

Dayana Orosco,Gustavo A. Barraza,Carlos E. Puerto Galvis,Vladimir V. Kouznetsov,Carlos M. Meléndez New J. Chem. 2023 47 16518

-

Adele Blair,Louise Stevenson,Deborah Dewar,Sally L. Pimlott,Andrew Sutherland Med. Chem. Commun. 2013 4 1461

-

Saghir Ali,Abu T. Khan Org. Biomol. Chem. 2021 19 8772

-

Da-Gang Zhou,Peng Wang New J. Chem. 2020 44 2833

-

Christopher J. Tonzola,Jessica M. Hancock,Amit Babel,Samson A. Jenekhe Chem. Commun. 2005 5214

4-Phenylquinolineに関する追加情報

Comprehensive Guide to 4-Phenylquinoline (CAS No. 605-03-8): Properties, Applications, and Industry Insights

4-Phenylquinoline (CAS No. 605-03-8) is a heterocyclic organic compound that has garnered significant attention in both academic and industrial research due to its versatile chemical structure and wide-ranging applications. This compound, characterized by a quinoline backbone substituted with a phenyl group at the 4-position, serves as a critical intermediate in pharmaceuticals, materials science, and agrochemicals. Its unique molecular architecture enables interactions with various biological targets, making it a valuable scaffold in drug discovery and development.

The growing interest in 4-Phenylquinoline is reflected in recent search trends, where users frequently inquire about its synthesis methods, spectroscopic properties, and potential therapeutic applications. Researchers are particularly intrigued by its role in the development of antimalarial agents and fluorescence-based sensors, aligning with the global push for innovative healthcare solutions and environmental monitoring technologies. The compound's ability to exhibit luminescent properties has also made it a subject of study in organic light-emitting diodes (OLEDs), a hot topic in sustainable energy research.

From a structural perspective, 4-Phenylquinoline (CAS No. 605-03-8) demonstrates remarkable stability and solubility in common organic solvents, which facilitates its use in catalytic reactions and polymer chemistry. Recent publications highlight its utility as a ligand in transition metal complexes, where it enhances catalytic efficiency in cross-coupling reactions—a key process in modern synthetic chemistry. These advancements address the increasing demand for green chemistry and atom-efficient methodologies, which dominate contemporary discussions in chemical manufacturing.

In the pharmaceutical sector, derivatives of 4-Phenylquinoline are being explored for their kinase inhibitory activity, a mechanism central to cancer therapy. This aligns with the surge in searches for targeted cancer treatments and small molecule inhibitors. The compound's planar aromatic system allows for intercalation with DNA, a property investigated for antimicrobial applications—another area of high public interest amid rising antibiotic resistance concerns.

Analytical chemists value 4-Phenylquinoline for its distinct chromatographic behavior and mass spectral fingerprints, which aid in method development for complex matrices. These characteristics respond to the industry's need for high-throughput screening techniques and analytical validation protocols, frequently searched topics in quality control laboratories. Furthermore, its UV-visible absorption maxima around 300-350 nm make it useful as a photostability marker in material degradation studies.

Environmental scientists have recently examined 4-Phenylquinoline's biodegradation pathways and ecotoxicological profile, addressing the mounting public concern about persistent organic pollutants. This research intersects with popular searches about chemical safety assessments and green alternatives in industrial processes. The compound's moderate polarity and partition coefficients also make it a model compound for studying contaminant transport in aquatic systems.

The commercial availability of 4-Phenylquinoline (CAS No. 605-03-8) in high purity grades meets the needs of diverse research sectors. Suppliers frequently highlight its structure-activity relationship (SAR) potential, catering to medicinal chemists searching for lead optimization strategies. Current market analyses indicate rising demand from Asia-Pacific research institutions, reflecting the region's growing investment in fine chemical innovation.

Emerging applications in supramolecular chemistry leverage the compound's π-stacking capabilities to design functional materials. This connects with trending searches about molecular machines and self-assembling systems—cutting-edge topics in nanotechnology forums. Additionally, computational chemists utilize 4-Phenylquinoline as a benchmark for density functional theory (DFT) calculations, addressing the scientific community's interest in molecular modeling accuracy.

Quality specifications for 4-Phenylquinoline typically include HPLC purity ≥98% and detailed spectral characterization data, parameters highly valued by purchasers searching for research-grade chemicals. The compound's melting point (94-97°C) and molecular weight (205.26 g/mol) serve as critical identifiers in chemical databases, frequently queried by analytical laboratories performing compound verification.

Future research directions for 4-Phenylquinoline (CAS No. 605-03-8) may explore its electrochemical properties for energy storage applications—a response to the booming interest in battery materials. Its potential in photocatalysis also aligns with renewable energy trends, particularly searches for visible-light-driven catalysts. As synthetic methodologies advance, scientists anticipate novel multicomponent reactions incorporating this versatile scaffold.

605-03-8 (4-Phenylquinoline) 関連製品

- 2381-40-0(Benz[c]acridine,7,10-dimethyl-)

- 7661-55-4(5-Methylquinoline)

- 602-56-2(9-Phenylacridine)

- 611-64-3(9-Methylacridine)

- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)

- 1502650-21-6(1H-Pyrrole-2-carboxylic acid, 4-butyl-3,5-dimethyl-)

- 33297-99-3(6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

- 1439899-47-4(2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid)

- 942309-06-0((3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride)

- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)